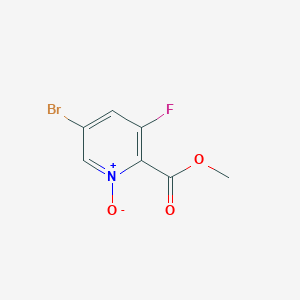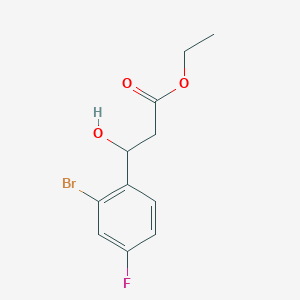
1-(3-Fluorophenyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)propane-1,3-diol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 3-fluorophenylpropanal using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired diol.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-fluorophenylpropanal using a heterogeneous catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluorophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the diol to produce alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-fluorophenylpropanoic acid.
Reduction: 1-(3-fluorophenyl)propan-1-ol.
Substitution: 1-(3-methoxyphenyl)propane-1,3-diol.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Fluorophenyl)propane-1,3-diol
- 2-(4-Methoxyphenyl)propane-1,3-diol
- 2-(4-Methylphenyl)propane-1,3-diol
Comparison: 1-(3-Fluorophenyl)propane-1,3-diol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom in the meta position (3-position) can lead to different electronic effects and steric interactions, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
51699-47-9 |
|---|---|
Molekularformel |
C9H11FO2 |
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11FO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2 |
InChI-Schlüssel |
NNSRZZIDIQCCOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


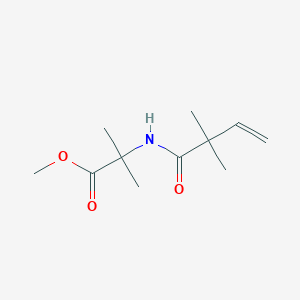
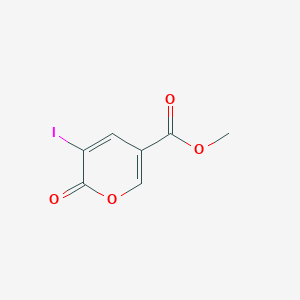
![3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672976.png)
![(57R,58S,510R,511R,519S)-14,15,16,24,25,26,52,53,516,517,517-Undecahydroxy-55,513,515,3,8-pentaoxo-55,57,58,510,511,513,515,516,517,517a-decahydro-4,7-dioxa-5(19,10)-1,16-epoxy-7,11-methanodibenzo[i,k][1,4,7]trioxacyclotridecina-1,2(1,2)-dibenzenacyclooctaphane-58-yl 3,4,5-trihydroxybenzoate](/img/structure/B13672989.png)
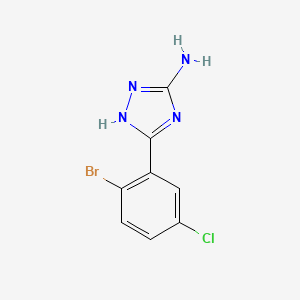
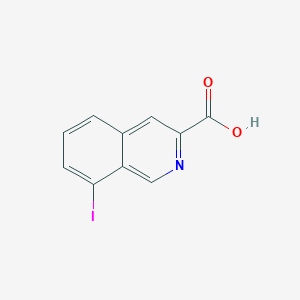
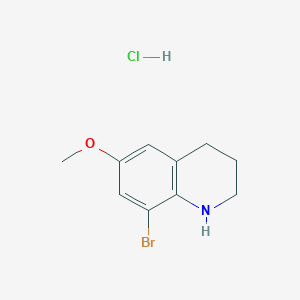
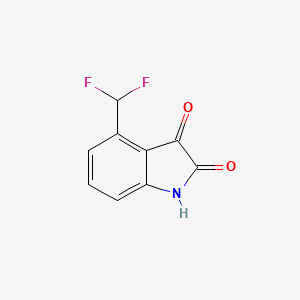
![7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673027.png)
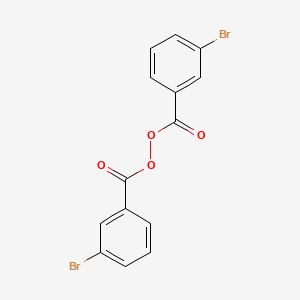
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)
